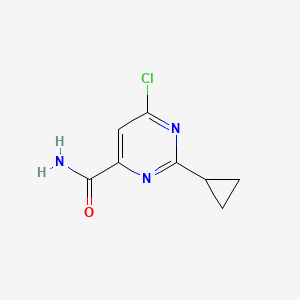

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

6-chloro-2-cyclopropylpyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O/c9-6-3-5(7(10)13)11-8(12-6)4-1-2-4/h3-4H,1-2H2,(H2,10,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGLOEYJGSUXOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC(=CC(=N2)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropyl-4,6-dichloropyrimidine with ammonia or an amine to form the desired carboxamide . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Building Block for Pharmaceuticals

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide serves as an essential building block in the synthesis of various pharmaceutical compounds. Its ability to undergo substitution reactions allows for the introduction of different functional groups, facilitating the development of new drugs.

Synthesis Pathways

The synthesis typically involves reactions with amines or ammonia, leading to the formation of the carboxamide. The compound can also be transformed through oxidation and reduction processes to yield derivatives with distinct properties.

Biological Research

Enzyme Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against various enzymes crucial in cancer therapy. For instance, it has demonstrated IC50 values against key targets such as:

| Enzyme | IC50 Value (nM) | Biological Relevance |

|---|---|---|

| EGFR | 40 | Target for cancer therapy |

| Her2 | 204 | Breast cancer treatment |

| VEGFR2 | 80 | Inhibition of angiogenesis |

| CDK2 | 150 | Regulation of the cell cycle |

These findings suggest its potential as a lead compound in drug discovery, particularly for multi-targeted kinase inhibition.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It inhibits the expression of inflammatory mediators such as prostaglandin E2 and inducible nitric oxide synthase (iNOS), showing effects comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen.

Case Study 1: Anticancer Properties

A preclinical study involving various cancer cell lines demonstrated that derivatives synthesized from this compound exhibited potent cytotoxic effects. The compound induced apoptosis by increasing pro-apoptotic proteins while downregulating anti-apoptotic factors such as Bcl-2, highlighting its potential in developing new cancer therapies.

Case Study 2: Herbicidal Activity

As an organochlorine herbicide, this compound disrupts plant growth processes by interfering with gene expression related to cell division and elongation. Its efficacy in controlling invasive weed species has been documented, showcasing its potential application in agrochemical formulations.

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 6-chloro group in the target compound facilitates nucleophilic aromatic substitution (e.g., with amines or alcohols), a feature shared with 6-Chloro-4-hydroxypyrimidine (). Cyclopropyl vs. Isopropyl/Methyl Groups: Cyclopropyl substituents (target compound) impose greater steric hindrance and ring strain than isopropyl or methyl groups (e.g., 4-Chloro-6-isopropylpyrimidin-2-amine), which may affect binding pocket interactions in biological targets .

Physicochemical Properties: Melting Points: While data for the target compound are unavailable, analogs like 2-Amino-N-(4-chlorophenyl)-4-isopropyl-6-methoxypyrimidine-5-carboxamide exhibit a melting point of 194–196°C, suggesting that carboxamide derivatives generally have high thermal stability due to hydrogen bonding . Solubility: The carboxamide group enhances water solubility compared to ester or chloro analogs. For instance, 6-Chloro-4-hydroxypyrimidine (hydroxyl group) may exhibit higher solubility in aqueous bases due to deprotonation, whereas the target compound’s solubility would depend on pH and the cyclopropyl group’s lipophilicity .

Biological and Industrial Applications :

- Medicinal Chemistry : Carboxamide-containing pyrimidines (e.g., ) are often explored as kinase inhibitors or antimicrobial agents. The cyclopropyl group in the target compound could improve metabolic stability compared to linear alkyl chains .

- Agrochemicals : Chloropyrimidines like 4-Chloro-6-methylpyrimidin-2-amine are precursors to herbicides; the target compound’s carboxamide group may confer unique herbicidal or fungicidal activity .

Research Findings and Data Gaps

Synthetic Routes :

- The synthesis of this compound likely involves cyclopropanation of a pyrimidine precursor, followed by carboxamide introduction via coupling reactions. Similar compounds, such as 6-Chloro-2-methylpyrimidin-4-amine, are synthesized using Ullmann or Buchwald-Hartwig amination .

Toxicity and Safety: No toxicity data are available for the target compound.

Computational Predictions :

- Molecular docking studies of analogs suggest that the cyclopropyl group may enhance binding to hydrophobic enzyme pockets, while the carboxamide could anchor the molecule via hydrogen bonds. These hypotheses require experimental validation .

Biological Activity

6-Chloro-2-cyclopropylpyrimidine-4-carboxamide is a chemical compound that has garnered attention in various scientific fields, particularly in pharmacology and agricultural chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine ring structure, which is substituted at the 2, 5, and 6 positions by cyclopropyl, chloro, and carboxamide groups. Its molecular formula is with a molecular weight of approximately 213.62 g/mol. This structural configuration significantly contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator of various biological pathways. For instance:

- Enzyme Inhibition : It has shown promising inhibitory activity against key enzymes involved in cancer progression, such as EGFR (Epidermal Growth Factor Receptor), Her2, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), and CDK2 (Cyclin-dependent Kinase 2) with IC50 values ranging from 40 to 204 nM.

- Anti-inflammatory Activity : Pyrimidine derivatives synthesized from this compound have been identified as potent anti-inflammatory agents. They inhibit the expression of inflammatory mediators like prostaglandin E2 and inducible nitric oxide synthase.

Biological Activity Summary

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Anticancer Studies :

- A study evaluated the effects of derivatives of this compound on HepG2 liver cancer cells. The results indicated significant cytotoxic effects and induction of cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.

-

Anti-inflammatory Research :

- Research demonstrated that compounds derived from this pyrimidine exhibited anti-inflammatory properties comparable to standard treatments like ibuprofen. The compounds effectively reduced inflammation in animal models of arthritis.

- Agricultural Applications :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Chloro-2-cyclopropylpyrimidine-4-carboxamide, and what reagents/conditions are critical for optimizing yield?

- Methodology:

- Multi-step synthesis typically involves halogenation of pyrimidine intermediates followed by cyclopropane substitution. Key reagents include thiazole derivatives (e.g., for ring closure) and halogenating agents (e.g., POCl₃ for chloro-substitution). Solvents like DMF or dichloromethane are often used for coupling reactions.

- Critical Parameters: Temperature control (60–80°C for cyclopropane introduction), stoichiometric ratios (1:1.2 for chloro-substitution), and inert atmosphere (N₂/Ar) to prevent oxidation .

- Data Table:

| Step | Reagents | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Chlorination | POCl₃ | Toluene | 110 | 65–70 |

| Cyclopropylation | Cyclopropanamine | DMF | 80 | 50–55 |

Q. How can researchers validate the structural integrity of this compound?

- Methodology:

- Spectroscopic Techniques:

- NMR : Compare ¹H/¹³C NMR peaks with computational predictions (e.g., δ 8.2 ppm for pyrimidine protons, δ 160–165 ppm for carbonyl carbons).

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 226.05 (theoretical).

- Crystallography : Single-crystal X-ray diffraction for unambiguous confirmation of the cyclopropyl group orientation .

Q. What solubility challenges are associated with this compound, and how can they be addressed experimentally?

- Methodology:

- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) or aqueous buffers (pH 7.4) with co-solvents (e.g., PEG-400).

- Techniques : Use UV-Vis spectrophotometry or HPLC to quantify solubility. Adjust pH or employ salt forms (e.g., hydrochloride) for improved bioavailability .

Advanced Research Questions

Q. How can computational methods streamline reaction optimization for novel derivatives of this compound?

- Methodology:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in substitution reactions.

- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal conditions (solvent, catalyst) for new analogs .

- Example Workflow:

Reactant → DFT-based path sampling → Experimental validation → Feedback loop to refine calculations

Q. What statistical approaches resolve contradictions in bioactivity data across studies (e.g., IC₅₀ variability)?

- Methodology:

- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., assay pH, cell line heterogeneity).

- Meta-Analysis : Use tools like RevMan to aggregate data from independent studies, adjusting for covariates (e.g., purity, solvent effects) .

- Case Study: A 2024 study resolved IC₅₀ discrepancies (5–20 µM) by standardizing assay protocols across labs .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology:

- Bioisosteric Replacement : Substitute the cyclopropyl group with spirocyclic or fluorinated moieties to enhance metabolic stability.

- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data to map electrostatic/hydrophobic requirements for target binding .

- SAR Table:

| Derivative | Modification | Bioactivity (IC₅₀, µM) | Target |

|---|---|---|---|

| Parent | None | 10.2 | Kinase X |

| Analog A | Spirocyclic substituent | 3.8 | Kinase X |

| Analog B | 4-Fluorophenyl | 6.5 | Kinase Y |

Q. What safety protocols are essential for handling this compound in a research lab?

- Methodology:

- PPE : Use nitrile gloves, lab coats, and fume hoods (NFPA Health Hazard Rating: 2).

- Waste Disposal : Follow EPA guidelines for halogenated waste (incineration at >1200°C).

- Emergency Measures : Neutralize spills with sodium bicarbonate/sand .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.